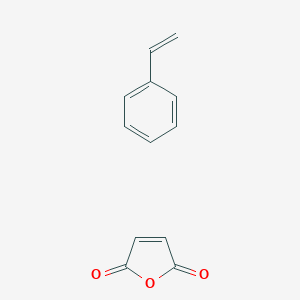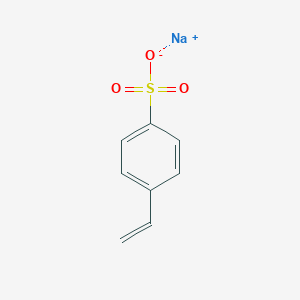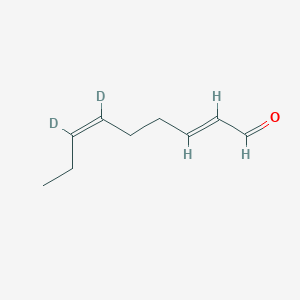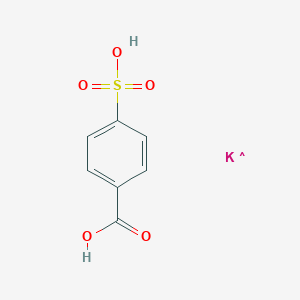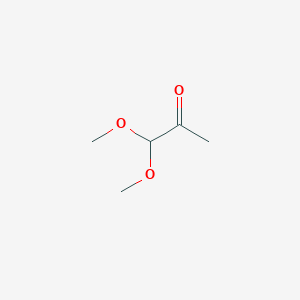
1,1-Dimethoxyacetone
描述
1,1-Dimethoxyacetone, also known as pyruvic aldehyde dimethyl acetal, is an organic compound with the molecular formula C5H10O3. It is a clear, colorless to yellow liquid with a molecular weight of 118.13 g/mol. This compound is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .
作用机制
Target of Action
It’s known to be involved in various chemical reactions, such as ti-mediated aldol addition .
Mode of Action
The mode of action of 1,1-Dimethoxyacetone involves its interaction with other compounds in chemical reactions. For instance, in a Ti-mediated aldol addition, this compound interacts with 1-(4-bromophenyl)ethan-1-one to produce an aldol adduct .
Result of Action
The result of this compound’s action can be seen in the products of the chemical reactions it participates in. For example, in the Ti-mediated aldol addition, the interaction of this compound with 1-(4-bromophenyl)ethan-1-one results in the formation of an aldol adduct .
生化分析
Biochemical Properties
Methylglyoxal is a reactive dicarbonyl compound formed as a side product of glycolysis and has been implicated in the glycation of proteins, potentially affecting their structure, thermal stability, and enzymatic activity .
Cellular Effects
The cellular effects of 1,1-Dimethoxyacetone are not well documented. Given its role in the synthesis of methylglyoxal, it may indirectly influence cellular processes through the effects of methylglyoxal. Methylglyoxal has been shown to have various effects on cells, including modification of proteins and nucleic acids, induction of cell death, and involvement in signal transduction .
Molecular Mechanism
The molecular mechanism of this compound is not well studied. It is known to be involved in the synthesis of methylglyoxal, which can interact with biomolecules such as proteins and nucleic acids, leading to modifications that can affect their function .
Metabolic Pathways
It is known to be involved in the synthesis of methylglyoxal , which is a part of several metabolic pathways, including glycolysis.
准备方法
1,1-Dimethoxyacetone can be synthesized through several methods. One common synthetic route involves the reaction of pyruvic aldehyde with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the methanol acting as both the solvent and reactant. The reaction can be represented as follows:
CH3COCHO+2CH3OH→CH3COCH(OCH3)2+H2O
In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
化学反应分析
1,1-Dimethoxyacetone undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield pyruvic aldehyde and methanol.
Oxidation: This compound can be oxidized to produce pyruvic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1,1-dimethoxypropan-2-ol using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles, such as halides or amines
科学研究应用
1,1-Dimethoxyacetone has several applications in scientific research and industry:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antineoplastic, anticardiovascular, and antiulcer medications.
Biological Studies: This compound is utilized in studies related to enzyme activity and protein glycation, particularly in the context of yeast and other microorganisms.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including esters, ethers, and amides.
Industrial Applications: This compound is used in the production of fungicides, antibiotics, and organic solvents
相似化合物的比较
1,1-Dimethoxyacetone is similar to other acetal compounds, such as:
Acetaldehyde dimethyl acetal: Used as a protecting group for aldehydes.
Acetone dimethyl acetal: Used in organic synthesis as a solvent and reagent.
Methylglyoxal dimethyl acetal: Similar in structure and used in similar applications.
What sets this compound apart is its specific use in the synthesis of pyruvic aldehyde derivatives and its role as an intermediate in the production of various pharmaceuticals .
属性
IUPAC Name |
1,1-dimethoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)5(7-2)8-3/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVSHNOGEVXRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064244 | |
| Record name | 2-Propanone, 1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Methylglyoxal dimethyl acetal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21157 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
8.48 [mmHg] | |
| Record name | Methylglyoxal dimethyl acetal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21157 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6342-56-9 | |
| Record name | Pyruvic aldehyde dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylglyoxal dimethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethoxyacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,1-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, 1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxyacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Dimethoxyacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3772KY264D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research indicates that the chemoselectivity of the reaction between 1,1-dimethoxypropan-2-one and allylsilanes is significantly influenced by the type of Lewis acid catalyst used. [] This means that researchers can control whether the reaction occurs preferentially at the acetal moiety or another site within the molecule by selecting the appropriate Lewis acid. This control is crucial for achieving desired product outcomes in synthetic chemistry.
A: Yes, 1,1-dimethoxypropan-2-one plays a key role in the total synthesis of (3S,5R,6R)-paracentrone, a naturally occurring C31-methyl ketone apocarotenoid. [] Its use in this multi-step synthesis highlights its versatility as a building block in organic chemistry.
A: 1,1-Dimethoxypropan-2-one can be reacted with cyanoacetic acid in a one-pot domino-Knoevenagel reaction to synthesize the novel compound, racemic 3-cyano-5-methoxy-4-methyl-5H-furan-2-one. [] This domino reaction demonstrates the potential of 1,1-dimethoxypropan-2-one in efficiently constructing complex molecules.
A: Researchers have employed 1,1-dimethoxypropan-2-one in the synthesis of 2-aminoimidazol-4-carbaldehyde derivatives. [] These derivatives are valuable intermediates in the production of various 2-aminoimidazole alkaloids, some of which exhibit promising pharmaceutical properties. This highlights the compound's relevance in medicinal chemistry.
A: Yes, 1,1-dimethoxypropan-2-one has been identified as a significant component in esterified bio-oil derived from the pyrolysis of rice stalk. [] Its presence was confirmed through a combination of analytical techniques, including Fourier transform infrared spectroscopy (FTIR) and gas chromatography/mass spectroscopy (GC/MS). This finding suggests potential applications for this compound in biofuel production or as a platform chemical derived from renewable sources.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


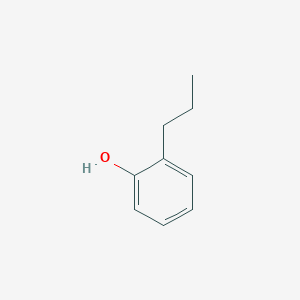
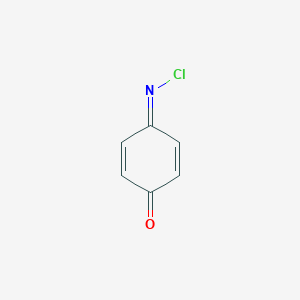
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)
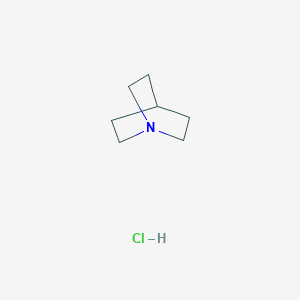
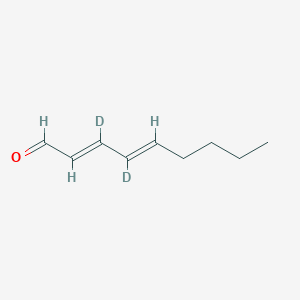
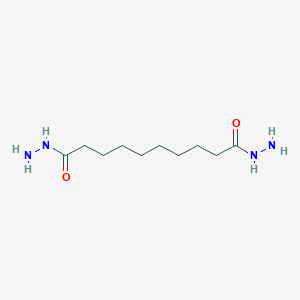
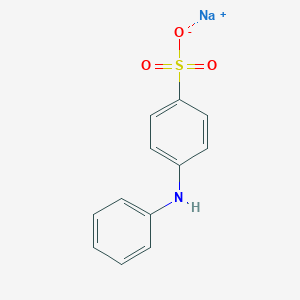
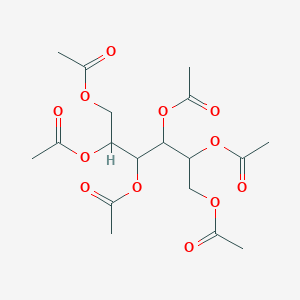
![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)

